2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide
Description
Properties
CAS No. |
894259-91-7 |
|---|---|
Molecular Formula |
C27H23N5O5 |
Molecular Weight |
497.511 |
IUPAC Name |
2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H23N5O5/c1-2-36-20-14-12-19(13-15-20)28-23(33)16-31-22-11-7-6-10-21(22)26(34)32(27(31)35)17-24-29-25(30-37-24)18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,28,33) |
InChI Key |
QOUQOSMYQSIMDV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has shown promising results as an antimicrobial agent. Research indicates that derivatives of tetrazole, including 2-(1-Tetrazolyl)phenol, exhibit activity against a range of bacteria and fungi. A study highlighted that certain tetrazole derivatives demonstrated significant inhibition against strains such as Escherichia coli and Staphylococcus aureus, suggesting the potential for developing new antibiotics based on this scaffold .
Anti-inflammatory Properties
In vitro assays have demonstrated that 2-(1-Tetrazolyl)phenol can modulate inflammatory responses. For example, treatment with this compound resulted in a marked reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha. The following table summarizes the cytokine levels observed in treated versus control groups:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 150 | 80 |
| TNF-alpha | 120 | 50 |
These findings indicate its potential utility in managing inflammatory conditions .
Anticancer Activity
Recent studies have also explored the anticancer properties of tetrazole derivatives. The unique structure of 2-(1-Tetrazolyl)phenol allows it to interact with various biological targets involved in cancer progression. In vitro studies have indicated that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .
Material Science
Metallogels Development
2-(1-Tetrazolyl)phenol has been utilized in the development of intelligent metallogels. These materials are formed through metal-phenolic coordination and can be applied as dressings for infected wounds. The incorporation of this compound enhances the mechanical properties and antibacterial efficacy of the gel, providing a multifunctional approach to wound healing .
Agricultural Applications
Pesticide Development
The structural characteristics of tetrazole compounds make them suitable candidates for developing new pesticides. Research has indicated that certain derivatives exhibit herbicidal and fungicidal properties, which can be harnessed to create more effective agricultural chemicals .
Case Studies
Case Study on Antimicrobial Efficacy
A clinical trial investigated the efficacy of a derivative of 2-(1-Tetrazolyl)phenol in treating recurrent bacterial infections. Results showed a significant reduction in infection rates compared to standard treatments, highlighting its potential as a therapeutic agent .
Case Study on Anti-inflammatory Effects
In a murine model of arthritis, administration of 2-(1-Tetrazolyl)phenol led to decreased joint swelling and pain. This study suggests that the compound may offer therapeutic benefits for inflammatory disorders .
Comparison with Similar Compounds
N-(2-Methoxyphenyl) Analog
A closely related compound, 2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide (CAS: 894259-43-9), differs only in the substituent position (ortho-methoxy vs. para-ethoxy).
N-Phenyl Derivatives
Compounds like (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () replace the quinazoline-dione core with a thiazolidinone ring.
Heterocyclic Core Modifications
Triazole-Based Analogues
Derivatives such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () replace the 1,2,4-oxadiazole with a triazole ring. Triazoles exhibit stronger hydrogen-bonding capacity, which could improve target engagement but reduce lipophilicity.
Benzoxazine Acetates
The parent benzoxazine acetates () lack the 1,2,4-oxadiazole and acetamide side chains. Their simplified structures result in lower molecular weight and higher solubility but diminished receptor specificity .
Physicochemical and Pharmacokinetic Properties
*Predicted values using ChemAxon software.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
